1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the third position of the pyrrole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl-4-methyl-1H-pyrrole with a suitable oxidizing agent to introduce the aldehyde group at the third position. For instance, the oxidation of 1-tert-butyl-4-methyl-1H-pyrrole using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carboxylic acid
Reduction: 1-tert-Butyl-4-methyl-1H-pyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and pyrrole derivatives.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, affecting various metabolic pathways .
Comparison with Similar Compounds
- 1-tert-Butyl-4-methyl-1H-pyrrole-2-carbaldehyde
- 1-tert-Butyl-3-methyl-1H-pyrrole-4-carbaldehyde
- 1-tert-Butyl-4-methyl-1H-pyrrole-5-carbaldehyde
Comparison: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the tert-butyl, methyl, and aldehyde groups on the pyrrole ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-tert-butyl-4-methylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNVAFTMOIQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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